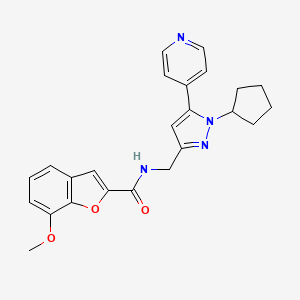
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities. The pyrazole moiety in this compound is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound's chemical structure can be described by its molecular formula C22H24N4O3 and a molecular weight of approximately 396.45 g/mol. The presence of the pyrazole ring, along with other functional groups, contributes to its biological activity.
Antioxidant and Anti-inflammatory Properties
Research indicates that compounds containing the pyrazole nucleus exhibit significant antioxidant and anti-inflammatory activities. For instance, molecular docking studies have shown that derivatives of pyrazole can effectively inhibit pro-inflammatory pathways, suggesting their potential as therapeutic agents in inflammatory diseases .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cells, with promising results demonstrating its effectiveness against various cancer cell lines. For example, a study reported that pyrazole derivatives could inhibit cell proliferation and induce cell cycle arrest in specific cancer types .
Antiviral Activity
Recent investigations into the antiviral properties of pyrazole derivatives have shown that they can inhibit viral replication. This is particularly relevant in the context of emerging viral infections where traditional antiviral therapies may be ineffective .
Summary of Research Findings
Case Studies
- Study on Anti-inflammatory Effects : A recent study utilized molecular docking to assess the interaction between pyrazole derivatives and inflammatory mediators, demonstrating significant binding affinities that correlate with reduced inflammation markers in vitro.
- Anticancer Evaluation : In vitro assays on breast cancer cell lines showed that this compound effectively inhibited cell growth by inducing apoptosis through mitochondrial pathways.
- Antiviral Testing : Another study tested the compound against influenza virus strains, revealing a notable decrease in viral titers, suggesting its potential as a lead compound for antiviral drug development.
Propiedades
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-30-21-8-4-5-17-13-22(31-23(17)21)24(29)26-15-18-14-20(16-9-11-25-12-10-16)28(27-18)19-6-2-3-7-19/h4-5,8-14,19H,2-3,6-7,15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDBELLUBJYECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=NN(C(=C3)C4=CC=NC=C4)C5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














